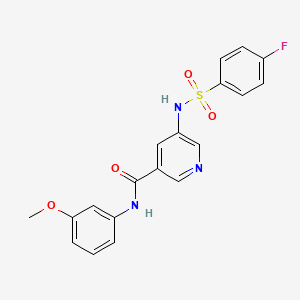
5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide, also known as FSMA, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. FSMA was first synthesized in 2016 and has since been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide is complex and involves multiple pathways. In cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation through the inhibition of NF-κB signaling. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. This compound also has a high binding affinity to its target proteins, making it a potent inhibitor. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide. In cancer research, this compound could be studied in combination with other chemotherapy drugs to determine its efficacy in treating cancer. In inflammation research, this compound could be studied in animal models to determine its potential as an anti-inflammatory drug. In neurodegenerative disorder research, this compound could be studied in clinical trials to determine its potential as a therapeutic drug for neurodegenerative disorders.
Conclusion
This compound is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its mechanism of action and biochemical and physiological effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has several advantages for lab experiments, including its small molecular weight and high binding affinity to its target proteins. There are several future directions for the study of this compound, including its potential use in combination with other chemotherapy drugs and its potential as a therapeutic drug for neurodegenerative disorders.
Synthesemethoden
The synthesis of 5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide involves a multi-step process that utilizes various reagents and catalysts. The first step involves the preparation of 4-fluoroaniline, which is then reacted with chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 3-methoxy-nicotinic acid to form this compound. The synthesis of this compound is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-(4-fluorophenylsulfonamido)-N-(3-methoxyphenyl)nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that this compound can reduce inflammation through the inhibition of NF-κB signaling. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage caused by oxidative stress.
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)sulfonylamino]-N-(3-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-27-17-4-2-3-15(10-17)22-19(24)13-9-16(12-21-11-13)23-28(25,26)18-7-5-14(20)6-8-18/h2-12,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQAWNXMVGRNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)
![ethyl 1-benzyl-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2643379.png)

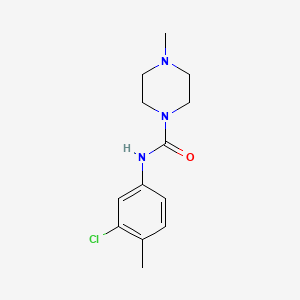
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643384.png)
![N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2643385.png)
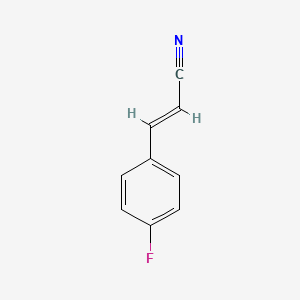
![Ethyl 4-{[(5-{[(4-methoxybenzoyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine-1-carboxylate](/img/structure/B2643391.png)
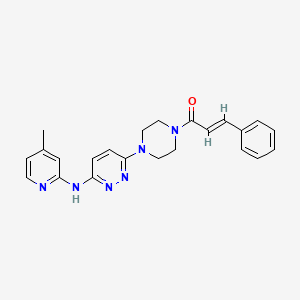
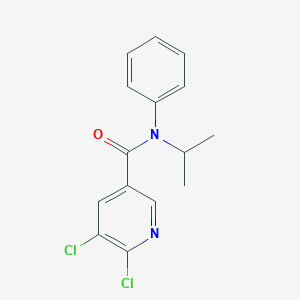
![N'-[(1Z)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-4-chlorobenzohydrazide](/img/structure/B2643394.png)
![N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B2643399.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-6-chloronicotinamide](/img/structure/B2643401.png)